Brivudine monophosphate
描述
布维地奈单磷酸酯是一种核苷类似物,主要用作抗病毒剂。它对引起带状疱疹的 varicella-zoster 病毒特别有效。 该化合物是布维地奈的磷酸化形式,使其能够掺入病毒 DNA 中,从而抑制病毒复制 .
准备方法
合成路线和反应条件
布维地奈单磷酸酯的合成通常涉及布维地奈的磷酸化。布维地奈本身是从胸腺嘧啶开始通过多步合成过程合成的。 关键步骤包括溴化和随后的乙烯化,以引入溴乙烯基 .
工业生产方法
布维地奈单磷酸酯的工业生产涉及在受控条件下进行大规模化学合成。该过程包括使用磷酸化试剂将布维地奈转化为其单磷酸酯形式。 然后进行纯化步骤,以确保该化合物的纯度和功效 .
化学反应分析
反应类型
布维地奈单磷酸酯会经历几种类型的化学反应,包括:
磷酸化: 布维地奈转化为布维地奈单磷酸酯。
水解: 化合物在酸性或碱性条件下分解。
氧化和还原: 虽然不太常见,但这些反应会在特定条件下发生.
常见试剂和条件
磷酸化试剂: 用于合成布维地奈单磷酸酯。
酸和碱: 用于水解反应。
氧化剂和还原剂: 用于氧化和还原反应.
主要产物
这些反应的主要产物是布维地奈单磷酸酯本身。 在某些条件下,可以形成溴乙烯基尿嘧啶等降解产物 .
科学研究应用
布维地奈单磷酸酯在科学研究中具有广泛的应用:
化学: 在核苷类似物的研究中用作模型化合物。
生物学: 用于病毒复制和抗病毒机制的研究。
医学: 研究其治疗带状疱疹和其他病毒感染的功效。
工业: 用于抗病毒药物和治疗剂的开发.
作用机制
布维地奈单磷酸酯通过模拟天然核苷胸腺嘧啶发挥其抗病毒作用。一旦进入感染细胞,它就会被磷酸化为其活性三磷酸形式。然后,这种活性形式被病毒 DNA 聚合酶掺入病毒 DNA 中。 布维地奈单磷酸酯缺乏进一步 DNA 链延伸所需的化学基团,导致病毒 DNA 链过早终止并抑制病毒复制 .
相似化合物的比较
布维地奈单磷酸酯与其他核苷类似物类似,如阿昔洛韦、伐昔洛韦和泛昔洛韦。它具有独特的特性,使其对 varicella-zoster 病毒特别有效:
阿昔洛韦: 对单纯疱疹病毒有效,但对 varicella-zoster 病毒的效力较低。
伐昔洛韦: 阿昔洛韦的先导药物,生物利用度提高。
布维地奈单磷酸酯独特的作用机制和对 varicella-zoster 病毒的高特异性使其成为临床环境中宝贵的抗病毒剂 .
属性
IUPAC Name |
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCVKAHHUJPQO-PIXDULNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-82-8, 83378-41-0 | |
Record name | Brivudine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brivudine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04438 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BRIVUDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing CycloSal-pronucleotides of brivudine monophosphate?
A1: While the abstract doesn't delve into specific reasons for developing CycloSal-pronucleotides of this compound, it highlights that these derivatives demonstrate "highly active antiviral" properties []. This suggests that the modification using CycloSal might enhance the drug's delivery, cellular uptake, or metabolic stability, ultimately leading to improved antiviral efficacy compared to the unmodified this compound. Further research would be needed to confirm these hypotheses and fully understand the benefits of this specific modification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。